molecular formula C7H12O3 B3189928 Ethyl 2-formylbutanoate CAS No. 36873-42-4

Ethyl 2-formylbutanoate

Cat. No. B3189928
CAS RN: 36873-42-4
M. Wt: 144.17 g/mol
InChI Key: CAPGOHOZIOVEOQ-UHFFFAOYSA-N
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Patent
US04278808

Procedure details

1200 g Ethyl butyrate was reacted with 130 g 85% sodium methylate substantially as in Example 1 to produce 245 g 2-formylbutyric acid ethyl ester (85% yield) boiling at 60°-64° C./14 torr. n20D =1.4300.
Quantity
1200 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[CH2:2][CH2:3][CH3:4].[CH3:9][O-:10].[Na+]>>[CH2:7]([O:6][C:1](=[O:5])[CH:2]([CH:9]=[O:10])[CH2:3][CH3:4])[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
1200 g
Type
reactant
Smiles
C(CCC)(=O)OCC
Name
Quantity
130 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CC)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 245 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.